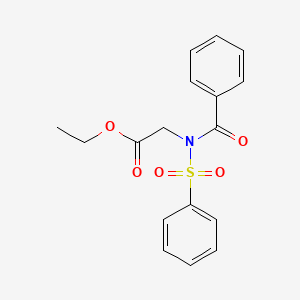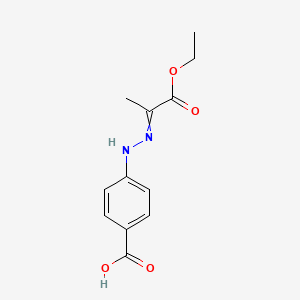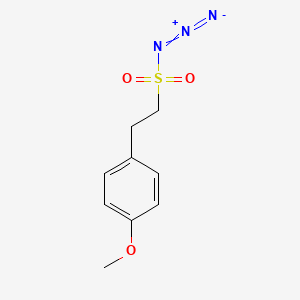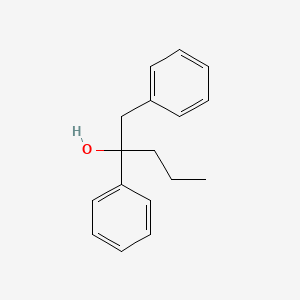
Benzeneethanol, a-phenyl-a-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneethanol, α-phenyl-α-propyl-, also known as α-Propylbenzyl alcohol, is an organic compound with the molecular formula C₁₃H₁₆O. It is a member of the class of compounds known as benzyl alcohols, which are characterized by the presence of a benzene ring attached to a hydroxyl group via an ethyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Benzeneethanol, α-phenyl-α-propyl- can be synthesized through several methods. One common synthetic route involves the reduction of the corresponding ketone, α-phenyl-α-propyl ketone, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of Benzeneethanol, α-phenyl-α-propyl- often involves catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is conducted in a suitable solvent, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Benzeneethanol, α-phenyl-α-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: α-Phenyl-α-propyl ketone or α-phenyl-α-propyl carboxylic acid.
Reduction: α-Phenyl-α-propyl alkane.
Substitution: α-Phenyl-α-propyl chloride.
科学研究应用
Benzeneethanol, α-phenyl-α-propyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of Benzeneethanol, α-phenyl-α-propyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzene ring provides hydrophobic interactions, which can affect the compound’s binding affinity to various targets.
相似化合物的比较
Similar Compounds
Benzyl alcohol: C₇H₈O, a simpler benzyl alcohol with a single benzene ring and a hydroxyl group.
Phenethyl alcohol: C₈H₁₀O, similar structure but with an ethyl chain instead of a propyl chain.
α-Phenylbenzyl alcohol: C₁₃H₁₂O, similar structure but with a phenyl group instead of a propyl group.
Uniqueness
Benzeneethanol, α-phenyl-α-propyl- is unique due to the presence of both a phenyl and a propyl group attached to the ethanol backbone. This structural feature imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications.
属性
CAS 编号 |
6301-63-9 |
|---|---|
分子式 |
C17H20O |
分子量 |
240.34 g/mol |
IUPAC 名称 |
1,2-diphenylpentan-2-ol |
InChI |
InChI=1S/C17H20O/c1-2-13-17(18,16-11-7-4-8-12-16)14-15-9-5-3-6-10-15/h3-12,18H,2,13-14H2,1H3 |
InChI 键 |
STVPBHHHRYSFBS-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC1=CC=CC=C1)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)
![N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride](/img/structure/B14009464.png)


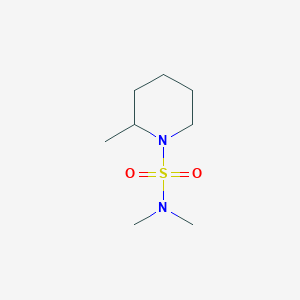
![2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid](/img/structure/B14009483.png)
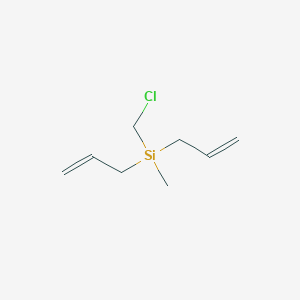
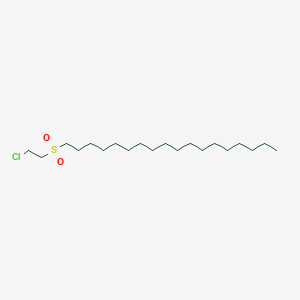
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
